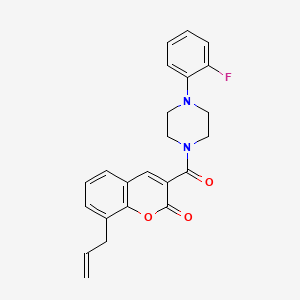

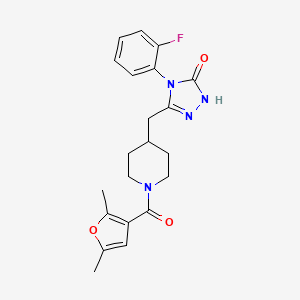

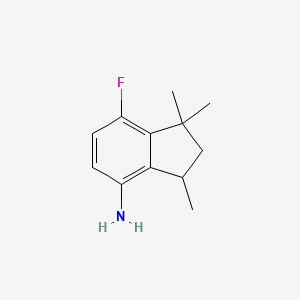

![molecular formula C16H11Cl2N3O2S B2379684 4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine CAS No. 338417-69-9](/img/structure/B2379684.png)

4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions . For instance, a compound with a similar structure, “4- {2,4-Bis [ (4-chlorophenyl)sulfonyl]phenyl}thio)benzenesulfonic acid”, was synthesized based on a scheme suggested from retrosynthetic analysis . This compound is a new monomer for the preparation of sulfonated poly(arylene ether sulfones) used as a solid polymer electrolyte in fuel cells .Applications De Recherche Scientifique

Synthesis and Antiviral Activity

4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine and its derivatives have been studied for their potential in antiviral applications. For example, Chen et al. (2010) synthesized derivatives of this compound and evaluated their anti-tobacco mosaic virus activity, showing some compounds exhibited significant antiviral properties (Chen et al., 2010).

Synthesis of Pyrrolidines

The acid-catalyzed reaction of this compound with phenols leads to the formation of 1-(arylsulfonyl)pyrrolidines. This method, as explored by Smolobochkin et al. (2017), provides a convenient synthesis route for pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).

Chlorosulfonation Studies

Investigations into the chlorosulfonation of related compounds have been conducted. Baldwin et al. (1977) researched the chlorosulfonation of 2-arylimidazoles, leading to sulfonyl chloride derivatives and their characterization as sulfonamides (Baldwin et al., 1977).

Antimicrobial Applications

Compounds synthesized using 4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine have been investigated for antimicrobial activities. Hafez et al. (2016) synthesized novel spiro compounds with biologically active sulfonamide, showing potent antibacterial and antifungal properties (Hafez et al., 2016).

Cardiovascular Applications

In cardiovascular research, Carosati et al. (2009) studied the stereoselective behavior of a functional analogue of this compound, finding significant differences between enantiomers that agreed with experimental data and could have implications for cardiac stereoselectivity (Carosati et al., 2009).

Crystal Structure Analysis

Studies have also been conducted on the crystal and molecular structure of similar compounds. Adamovich et al. (2017) used X-ray diffraction to determine the structure of methyl-(4-chlorophenyl)sulfone, providing insights into the molecular arrangement and interactions of these compounds (Adamovich et al., 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-5-(4-chlorophenyl)sulfonylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O2S/c17-11-3-1-10(2-4-11)15-14(9-20-16(19)21-15)24(22,23)13-7-5-12(18)6-8-13/h1-9H,(H2,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPFZAXWXDKZDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2S(=O)(=O)C3=CC=C(C=C3)Cl)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

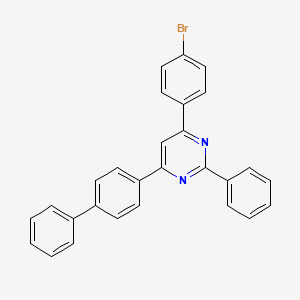

![3-benzyl-2-(isopropylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2379609.png)

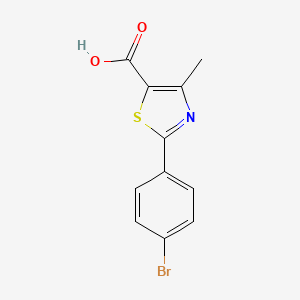

![7,8-dimethoxy-2-[(tetrahydro-2-furanylmethyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2379615.png)

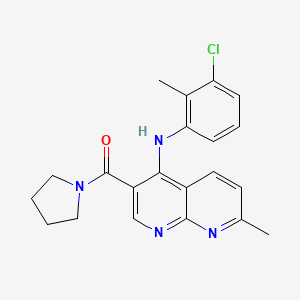

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2379619.png)